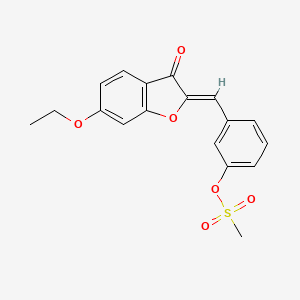

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate

Description

Properties

IUPAC Name |

[3-[(Z)-(6-ethoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6S/c1-3-22-13-7-8-15-16(11-13)23-17(18(15)19)10-12-5-4-6-14(9-12)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYDVQZWZIYBHI-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OS(=O)(=O)C)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OS(=O)(=O)C)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Ethoxylation: Introduction of the ethoxy group at the 6-position of the benzofuran ring can be achieved using ethyl iodide and a base such as potassium carbonate.

Methanesulfonation: The phenyl group is then functionalized with a methanesulfonate group using methanesulfonyl chloride and a base like triethylamine.

Final Coupling: The final step involves coupling the benzofuran core with the methanesulfonated phenyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate exhibit significant biological activity, particularly as acetylcholinesterase inhibitors. These types of compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by preventing the aggregation of beta-amyloid peptides .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals. Its unique structural characteristics allow it to participate in various chemical reactions, including:

- Nucleophilic substitutions : The presence of the methanesulfonate group makes it a good leaving group, facilitating nucleophilic attack.

- Condensation reactions : The compound can be used to form more complex structures through condensation with other reactive species .

Studies have shown that derivatives of benzofuran compounds can exhibit anti-inflammatory and anticancer properties. For instance, research on structurally similar compounds has demonstrated their ability to inhibit certain cancer cell lines and reduce inflammation markers in vitro .

Case Studies

- Acetylcholinesterase Inhibition : A study demonstrated that derivatives similar to this compound were effective in inhibiting acetylcholinesterase activity, which is crucial for managing symptoms associated with Alzheimer's disease .

- Anticancer Activity : Another investigation focused on the anticancer properties of benzofuran derivatives, highlighting their potential in targeting specific cancer pathways and providing insights into their mechanism of action against tumor cells .

Mechanism of Action

The mechanism of action of (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate involves its interaction with specific molecular targets. The benzofuran core can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzofuran Derivatives

- Ethoxy vs. Methoxy Groups : The compound differs from (Z)-6-methoxy-3-oxobenzofuran derivatives (e.g., in ) by replacing methoxy with ethoxy. This substitution increases hydrophobicity (higher LogP) and may alter binding affinity in biological systems due to steric and electronic effects .

- Methanesulfonate vs.

Physicochemical Properties

A comparison of molecular properties with the trimethoxyphenyl analog () reveals:

The higher XLogP3 of the target compound (due to ethoxy vs. methoxy groups) suggests increased membrane permeability, which could enhance herbicidal or pharmacological activity .

Herbicidal Potential

Benzofuran derivatives in exhibit herbicidal activity via inhibition of plant growth pathways. The target compound’s ethoxy and methanesulfonate groups may modulate its potency and selectivity. For example:

- Mode of Action : Similar to sulfonylurea herbicides (), the methanesulfonate group could act as a leaving group, enabling covalent interactions with target enzymes like acetolactate synthase (ALS) .

- Comparative Efficacy : The ethoxy group may extend residual activity compared to shorter-chain alkoxy analogs (e.g., methoxy in ) by delaying metabolic degradation .

Pharmacological Prospects

The methanesulfonate group’s stability could make the compound a candidate for prodrug development .

Biological Activity

(Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a benzofuran derivative, which is known for various biological activities. Its molecular formula is , with a molecular weight of approximately 395.411 g/mol. The structure includes a methanesulfonate group, which may influence its solubility and reactivity in biological systems.

Research suggests that compounds similar to this compound may act as inhibitors of key enzymes involved in neurotransmission and apoptosis regulation. Specifically, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.

Anticholinesterase Activity

A study conducted on related compounds demonstrated significant anticholinesterase activity using Ellman's method. Among the synthesized derivatives, some exhibited IC50 values as low as 10 nM, indicating potent inhibition of AChE . This suggests that this compound could have similar or enhanced activity.

Inhibition of Apoptosis Regulators

Compounds containing benzofuran moieties have been investigated for their ability to inhibit Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis. These inhibitors can induce apoptosis in cancer cells at low concentrations, making them promising candidates for cancer therapy .

Case Studies and Experimental Findings

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Benzofuran derivatives | AChE inhibition | 10 nM | |

| Bcl-2/Bcl-xL inhibitors | Apoptosis induction | Low nanomolar |

In one notable study, a series of benzofuranone derivatives were synthesized and tested for their ability to inhibit AChE. The results indicated that modifications to the benzofuran structure significantly affected inhibitory potency, suggesting that this compound could be optimized for enhanced biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (Z)-3-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl methanesulfonate?

- Methodological Answer : Synthesis often involves benzofuranone intermediates and functionalization steps. For example, benzofuran derivatives can be prepared via [3,3]-sigmatropic rearrangements, as demonstrated in cascades using NaH in THF to deprotonate phenolic hydroxyl groups and facilitate alkylation . One-pot pseudo three-component methods are also effective for introducing alkoxy groups (e.g., ethoxy) into benzofuran scaffolds, with yields ranging from 52% to 70% depending on substituents . Methanesulfonate groups are typically introduced via esterification or sulfonation reactions under controlled conditions .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For example, distinct chemical shifts for ethoxy groups (δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.5 ppm for OCH₂) and benzofuran protons (δ ~6.5–8.0 ppm) help identify structural features .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and resolve isomers. Gradient elution with UV detection at 254 nm is recommended for benzofuran derivatives .

- X-ray Crystallography : Resolves absolute configuration and crystal packing, particularly for Z/E isomer differentiation .

Advanced Research Questions

Q. How can stereochemical control (Z-configuration) be achieved during synthesis?

- Methodological Answer : The Z-isomer is stabilized by intramolecular hydrogen bonding between the oxo group and the methanesulfonate moiety. Reaction conditions such as low temperatures (0–5°C), polar aprotic solvents (e.g., THF), and sterically hindered bases (e.g., NaH) favor Z-selectivity by slowing isomerization kinetics . Computational studies (DFT) can predict thermodynamic stability of isomers and guide solvent/catalyst selection .

Q. What strategies address contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., HPLC purity vs. NMR integration) to identify impurities. For example, trace aldehydes or unreacted intermediates may cause discrepancies in NMR peak ratios .

- Isolation of Byproducts : Column chromatography or recrystallization can isolate minor components for individual characterization .

- Dynamic NMR Experiments : Resolve rotameric or tautomeric equilibria that may obscure spectral interpretations .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the electron-deficient benzofuranone ring is prone to nucleophilic additions, while the methanesulfonate group acts as a leaving group in substitution reactions . Solvent effects and transition-state modeling (e.g., Gaussian software) optimize reaction conditions .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies in reported synthetic yields for similar benzofuran derivatives?

- Methodological Answer : Variability often arises from differences in starting material purity or reaction scale. For example, small-scale reactions (≤1 mmol) may report higher yields due to better mixing, while larger batches face mass transfer limitations. Standardize protocols using anhydrous solvents, inert atmospheres, and real-time monitoring (TLC/HPLC) to improve reproducibility .

Q. What are the limitations in extrapolating stability data from model compounds to this methanesulfonate?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) under controlled conditions are necessary. The methanesulfonate group’s hydrolytic susceptibility requires pH-controlled buffers (pH 5–7) during storage. Degradation products can be identified via LC-MS and compared to reference standards .

Structural and Mechanistic Insights

Q. How does the electronic nature of substituents influence the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., ethoxy, methanesulfonate) decrease electron density on the benzofuran ring, reducing electrophilic substitution rates. Hammett constants (σ) quantify substituent effects, with σₚ values for -OCH₂CH₃ (-0.25) and -SO₃CH₃ (+0.60) guiding predictive models .

Q. What role does the methanesulfonate group play in biological activity studies?

- Methodological Answer : The sulfonate group enhances solubility in aqueous media and can act as a hydrogen-bond acceptor. In enzyme inhibition assays, its electronegativity may interact with catalytic residues (e.g., serine hydrolases). Competitive binding assays (e.g., fluorescence polarization) quantify these interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.